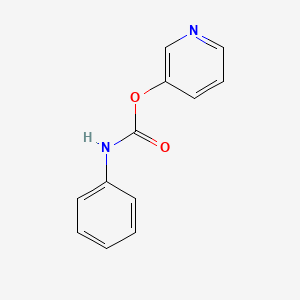
Citric acid, tin(II)salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Citric acid, tin(II) salt, also known as stannous citrate, is a chemical compound with the formula C6H6O7Sn. This compound is formed by the reaction of citric acid with tin(II) ions. Citric acid is a weak organic acid commonly found in citrus fruits, while tin(II) ions are derived from tin, a post-transition metal. The combination of these two components results in a compound that has unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of citric acid, tin(II) salt typically involves the reaction of citric acid with a tin(II) salt, such as tin(II) chloride. The reaction can be represented as follows: [ \text{C6H8O7} + \text{SnCl2} \rightarrow \text{C6H6O7Sn} + 2\text{HCl} ] This reaction is usually carried out in an aqueous medium, and the resulting product is isolated by crystallization or precipitation .
Industrial Production Methods: In industrial settings, the production of citric acid, tin(II) salt may involve more sophisticated techniques to ensure high purity and yield. One common method involves the use of an inorganic base, such as sodium hydroxide, to facilitate the reaction between citric acid and a tin(II) salt . The process may also include steps for purification and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Citric acid, tin(II) salt can undergo various chemical reactions, including:
Oxidation: The tin(II) ion can be oxidized to tin(IV) under certain conditions.
Reduction: The compound can act as a reducing agent in some reactions.
Substitution: The tin(II) ion can be replaced by other metal ions in complexation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Complexation agents like ethylenediaminetetraacetic acid (EDTA) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Tin(IV) compounds.
Reduction: Reduced organic compounds.
Substitution: Metal-citrate complexes
Aplicaciones Científicas De Investigación
Citric acid, tin(II) salt has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and a catalyst in organic synthesis.
Biology: Employed in studies involving metal ion chelation and enzyme inhibition.
Medicine: Investigated for its potential use in radiopharmaceuticals and as an antimicrobial agent.
Industry: Utilized in electroplating, as a stabilizer in food products, and in the production of tin-based materials .
Mecanismo De Acción
The mechanism by which citric acid, tin(II) salt exerts its effects is primarily through its ability to chelate metal ions. The citric acid component binds to metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems. Additionally, the reducing properties of the tin(II) ion can facilitate redox reactions, contributing to its effectiveness in various applications .
Comparación Con Compuestos Similares
- Tin(II) chloride (SnCl2)
- Tin(II) sulfate (SnSO4)
- Tin(II) oxalate (C2O4Sn)
- Tin(II) pyrophosphate (P2O7Sn)
- Tin(II) acetylacetonate (C5H7O2Sn)
Comparison: Citric acid, tin(II) salt is unique due to its combination of citric acid and tin(II) ions, which imparts both chelating and reducing properties. Unlike other tin(II) compounds, stannous citrate is particularly effective in applications requiring metal ion chelation and stabilization, such as in food preservation and radiopharmaceuticals .
Propiedades
Número CAS |
5077-53-2 |
|---|---|
Fórmula molecular |
C6H8O7Sn |
Peso molecular |
310.83 g/mol |
InChI |
InChI=1S/C6H8O7.Sn/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
Clave InChI |
IOVSQAQVXZOFTD-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Sn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


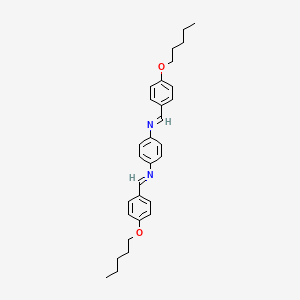
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964031.png)


![3-chloro-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11964057.png)
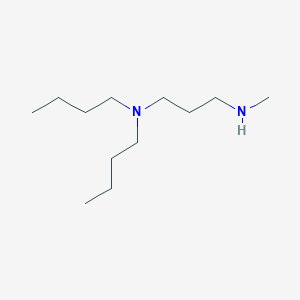
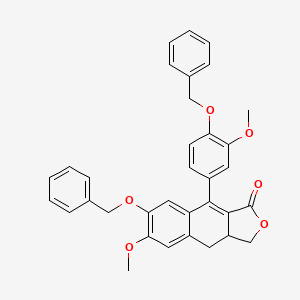
![4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11964068.png)

![(1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11964075.png)
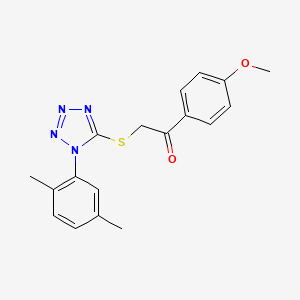
![4-{[(E,2E)-2-Methyl-3-phenyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964098.png)

